molecular formula C13H9FO2 B6372982 3-Fluoro-5-(4-formylphenyl)phenol, 95% CAS No. 1261917-99-0

3-Fluoro-5-(4-formylphenyl)phenol, 95%

Cat. No. B6372982
CAS RN: 1261917-99-0
M. Wt: 216.21 g/mol
InChI Key: MVDRDHRIZJFCCS-UHFFFAOYSA-N
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Description

3-Fluoro-5-(4-formylphenyl)phenol, 95% (3F5F) is a compound of interest in the field of medicinal and synthetic chemistry. It is a white, crystalline solid with a melting point of 155-156°C and a molecular weight of 204.2 g/mol. It is soluble in water, ethanol and other organic solvents. 3F5F is a fluorinated aromatic compound with a wide range of applications in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(4-formylphenyl)phenol, 95% is not well understood. However, it is thought to act as a Lewis acid, which is capable of forming complexes with other molecules. It is also thought to be an electrophile, which is capable of participating in nucleophilic substitution reactions. Additionally, it is thought to be an oxidizing agent, which is capable of oxidizing other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(4-formylphenyl)phenol, 95% are not well understood. However, it is thought to be non-toxic and non-irritating to the skin, eyes, and respiratory tract. Additionally, it is thought to have low acute and chronic toxicity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Fluoro-5-(4-formylphenyl)phenol, 95% in laboratory experiments include its low cost, its high solubility in organic solvents, and its wide range of applications. The limitations of using 3-Fluoro-5-(4-formylphenyl)phenol, 95% in laboratory experiments include its low reactivity and its tendency to form complexes with other molecules.

Future Directions

Some potential future directions for research on 3-Fluoro-5-(4-formylphenyl)phenol, 95% include the development of new catalysts for its synthesis, the investigation of its mechanism of action, and the exploration of its potential applications in drug discovery and development. Additionally, further research could be conducted on its biochemical and physiological effects, with a focus on its potential toxicity and side effects. Finally, research could be conducted on the development of new methods and techniques for the synthesis of 3-Fluoro-5-(4-formylphenyl)phenol, 95% and its derivatives.

Synthesis Methods

3-Fluoro-5-(4-formylphenyl)phenol, 95% can be synthesized through a variety of methods, including the reaction of 4-formylphenol with trifluoroacetic anhydride, the reaction of 4-formylphenol with trifluoromethanesulfonic anhydride, the reaction of 4-formylphenol with trifluoromethanesulfonic acid, and the reaction of 4-formylphenol with trifluoromethyl iodide. The most efficient and cost-effective method is the reaction of 4-formylphenol with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine or triethylamine.

Scientific Research Applications

3-Fluoro-5-(4-formylphenyl)phenol, 95% has a variety of applications in scientific research. It has been used as a ligand in transition metal-catalyzed reactions, such as the Heck reaction, the Suzuki-Miyaura reaction, and the Sonogashira reaction. It has also been used in the synthesis of various heterocyclic compounds, such as pyrazoles, pyrroles, and furans. Additionally, 3-Fluoro-5-(4-formylphenyl)phenol, 95% has been used as a starting material for the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals.

properties

IUPAC Name

4-(3-fluoro-5-hydroxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDRDHRIZJFCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684117
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261917-99-0
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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